molecular formula C8H11ClN2 B8802083 4-Chloro-6-isopropyl-5-methylpyrimidine CAS No. 1256955-64-2

4-Chloro-6-isopropyl-5-methylpyrimidine

Cat. No. B8802083
CAS RN: 1256955-64-2
M. Wt: 170.64 g/mol
InChI Key: LURVASRCMCNIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-isopropyl-5-methylpyrimidine is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-isopropyl-5-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-isopropyl-5-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1256955-64-2

Product Name

4-Chloro-6-isopropyl-5-methylpyrimidine

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

4-chloro-5-methyl-6-propan-2-ylpyrimidine

InChI

InChI=1S/C8H11ClN2/c1-5(2)7-6(3)8(9)11-4-10-7/h4-5H,1-3H3

InChI Key

LURVASRCMCNIQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1Cl)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 6-isopropyl-5-methylpyrimidin-4-ol (0.25 g, 1.6 mmol) was added neat phosphorous oxychloride (5 mL) and the mixture stirred at 70° C. for 3 h. After cooling to room temperature the solution was concentrated, diluted with water then neutralized by portionwise addition of saturated sodium carbonate solution. The aqueous mixture was extracted with ethyl acetate and the organic solution washed with brine then dried over anhydrous sodium sulfate. Filtration and concentration provided 4-chloro-6-isopropyl-5-methylpyrimidine (30 mg, 11% yield) as a brown oil that was used without further purification. MS (EI) for C8H11ClN2: 170 (MH+).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.